molecular formula C7H5ClF2O B2841932 1-Chloro-2,4-difluoro-5-methoxybenzene CAS No. 1261628-93-6

1-Chloro-2,4-difluoro-5-methoxybenzene

Cat. No.: B2841932
CAS No.: 1261628-93-6
M. Wt: 178.56
InChI Key: FZDCQMDEJJMLAZ-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5ClF2O. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups.

Preparation Methods

The synthesis of 1-chloro-2,4-difluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of methoxybenzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired substitution pattern .

In industrial settings, the production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The steps include halogenation, methoxylation, and purification stages to achieve high purity levels .

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-5-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Chloro-2,4-difluoro-5-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-chloro-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

1-Chloro-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCQMDEJJMLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261628-93-6
Record name 1-chloro-2,4-difluoro-5-methoxybenzene
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